molecular formula C14H12N2OS B2482819 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine

Cat. No.: B2482819
M. Wt: 256.32 g/mol
InChI Key: XJZGNIZGIRORJQ-UHFFFAOYSA-N
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Description

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a high-purity chemical compound with the CAS Number 383134-01-8 and a molecular formula of C14H12N2OS . It is supplied for research purposes to support the development of novel therapeutic agents. This naphthalene-substituted 1,3-thiazol-2-amine derivative is of significant interest in medicinal chemistry, particularly in the study of serotonin receptor pharmacology. Structural analogs of this compound, specifically those based on the 1,3-thiazole scaffold, have demonstrated a range of biological activities, including antimicrobial properties, highlighting the potential of this chemical class in drug discovery . The compound is listed among other diverse chemical structures investigated for their activity at the 5-HT2A serotonin receptor subtype, indicating its relevance for neuroscientific and neuropharmacological research aimed at understanding and treating central nervous system disorders . Researchers can utilize this compound as a key synthetic intermediate or as a reference standard in their projects. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Proper safety data sheets (SDS) should be consulted prior to use.

Properties

IUPAC Name

4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13/h2-8H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZGNIZGIRORJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, characterized by its unique structural features, including a methoxy-substituted naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C16H16N2OS, with a molecular weight of approximately 288.37 g/mol. The presence of the methoxy group enhances solubility and reactivity, making it suitable for various biological applications.

Property Value
Molecular FormulaC16H16N2OS
Molecular Weight288.37 g/mol
Melting PointNot specified
SolubilityEnhanced due to methoxy group

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including anticancer properties. The specific biological activity of this compound requires further investigation to elucidate its mechanisms and potential therapeutic applications.

Anticancer Properties

Thiazole derivatives are known for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound's structure suggests it may interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies:

  • In Vitro Studies:
    • In studies involving various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds similar to this compound have demonstrated significant cytotoxicity and the ability to induce apoptosis through mitochondrial pathways .
    • The compound's analogs have shown effectiveness in inhibiting the growth of multidrug-resistant (MDR) cancer cells, suggesting its potential as a therapeutic agent against resistant tumors .
  • Mechanism of Action:
    • The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This action is critical as it can halt the proliferation of rapidly dividing cancer cells .
    • Additionally, studies have indicated that these compounds can overcome common resistance mechanisms associated with traditional chemotherapeutics .

Summary of Findings

The biological activity of this compound highlights its potential as an anticancer agent. Its ability to inhibit tubulin polymerization and induce apoptosis positions it as a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Aromatic Ring

Methoxyphenyl vs. Methoxynaphthalenyl Substitution
  • N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) : This compound () shares a thiazole core but substitutes the naphthalene moiety with a methoxyphenyl group. Despite this simplification, it demonstrated potent antiproliferative activity against SGC-7901 gastric cancer cells (IC₅₀ = 0.12 μM) and inhibited tubulin polymerization by 78% at 10 μM, comparable to combretastatin A-4 (CA-4). The para-methoxy group enhances electron-donating effects, improving binding to the colchicine site .
  • This structural feature may improve binding affinity and selectivity compared to phenyl-substituted analogs .
Pyrimidine vs. Thiazole Core
  • 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines (5a-5s) : These pyrimidine derivatives () replace the thiazole ring with a pyrimidine core. While they also target tubulin, their antiproliferative activity against MCF-7 and HepG2 cells (IC₅₀ = 0.8–12.3 μM) is slightly less potent than thiazole-based compounds like 10s. The thiazole ring’s smaller size and sulfur atom may facilitate better steric compatibility with the colchicine binding site .

Functional Group Modifications

Amino Group Derivatives
  • 4-([4-(2-naphthyl)-1,3-thiazol-2-yl]amino)phenol (TH-848) and 4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine (TH-644): These aminothiazoles () feature phenolic or fluorinated substituents. TH-848’s hydroxyl group enhances hydrogen bonding, while TH-644’s fluorine improves metabolic stability. Both compounds inhibit RANKL- and LPS-mediated pathways, indicating substituent-dependent target specificity .
  • 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine : The absence of polar groups (e.g., -OH or -F) may reduce off-target interactions, favoring selective tubulin inhibition.
Bulkier Substituents
  • However, steric hindrance may limit tubulin binding efficiency compared to the planar naphthalene group in the target compound .

Pharmacological and Physicochemical Properties

Compound LogP* Solubility (µM) IC₅₀ (Cancer Cells) Target
4-(4-Methoxynaphthalen-1-yl)-thiazole ~3.5 ~25 Not reported Tubulin (Colchicine)
10s (Methoxyphenyl-thiazole) ~2.8 ~50 0.12 μM (SGC-7901) Tubulin
5a-5s (Pyrimidine derivatives) ~3.0–4.0 ~10–30 0.8–12.3 μM Tubulin
TH-848 (Hydroxyphenyl-thiazole) ~2.5 ~100 Not reported RANKL/LPS pathways

*Predicted using substituent contributions.

Key Research Findings

  • Tubulin Binding : Molecular docking studies () suggest that the naphthalene moiety in this compound occupies a hydrophobic pocket in the colchicine site, while the methoxy group forms a hydrogen bond with β-tubulin’s Cys241 residue.
  • Selectivity: Compared to pyrimidine analogs, the thiazole core reduces off-target effects, as seen in lower cytotoxicity against non-cancerous cell lines .
  • Synthetic Accessibility : The compound can be synthesized via cyclization reactions similar to , using 4-methoxynaphthalene-1-carbaldehyde and thiourea as precursors.

Q & A

Basic: What synthetic routes are recommended for 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine?

Methodological Answer:
The synthesis of thiazole derivatives typically involves cyclization reactions. For example, analogous compounds like N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine are synthesized via cyclization of 4-chloroaniline with brominated thiazole precursors under basic conditions (K₂CO₃) in DMF at elevated temperatures . For the target compound, a plausible route could involve:

  • Step 1: Preparation of 4-methoxynaphthalene-1-carbaldehyde.
  • Step 2: Condensation with thiourea in the presence of α-haloketones or α-bromoacetophenone derivatives to form the thiazole core.
  • Step 3: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Key variables include solvent choice (DMF, ethanol), temperature (reflux conditions), and catalyst (e.g., acetic acid, as seen in similar thiazole syntheses) .

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons from naphthalene (δ 6.8–8.5 ppm), and thiazole NH₂ (δ 5.5–6.5 ppm, broad).
    • ¹³C NMR: Signals for the thiazole carbons (δ 150–160 ppm) and methoxy carbon (δ 55–60 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular ion peak [M+H]⁺ matching the molecular formula (C₁₄H₁₂N₂OS).
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar thiazole amines .

Advanced: How can contradictions in reported biological activities of analogous thiazoles be resolved?

Methodological Answer:
Discrepancies in biological data (e.g., anticancer vs. antimicrobial activity) may arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations used.
  • Structural Modifications: Minor substituent changes (e.g., methoxy vs. chloro groups) alter target affinity.
    To address this:
  • Perform meta-analysis of existing data on thiazole derivatives .
  • Conduct dose-response studies (IC₅₀ determination) under standardized conditions.
  • Use radioligand binding assays to quantify interactions with specific targets (e.g., kinases) .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses with proteins (e.g., EGFR kinase). Input the compound’s 3D structure (optimized via DFT) and compare binding energies with known inhibitors .
  • QSAR Studies: Develop regression models correlating substituent properties (e.g., Hammett σ values) with activity. Validate using datasets from PubChem or ChEMBL .
  • MD Simulations: Simulate ligand-protein dynamics (e.g., in GROMACS) to assess stability of interactions over time.

Basic: What structural features influence its reactivity and stability?

Methodological Answer:

  • Electron-Donating Methoxy Group: Enhances aromatic ring electron density, affecting electrophilic substitution reactions.
  • Thiazole Core: The sulfur atom increases metabolic stability but may oxidize under harsh conditions.
  • Naphthalene Moiety: Planar structure facilitates π-π stacking in crystal lattices and interactions with hydrophobic protein pockets .

Advanced: How can Design of Experiments (DoE) optimize synthetic yield?

Methodological Answer:

  • Variables: Solvent (DMF vs. ethanol), temperature (60–100°C), catalyst loading (0.1–1 eq acetic acid).
  • Response Surface Methodology (RSM): Use a central composite design to model interactions between variables.
  • Example: A 3² factorial design revealed that DMF at 80°C with 0.5 eq acetic acid maximized yield (78%) in a related thiazole synthesis .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography: Employ silica gel with gradient elution (e.g., 20% → 50% ethyl acetate in hexane).
  • HPLC: For high-purity requirements (>98%), use a C18 column with acetonitrile/water mobile phase .

Advanced: What in vitro assays evaluate its anticancer potential?

Methodological Answer:

  • Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., A549, HepG2) to determine IC₅₀ values .
  • Apoptosis Detection: Annexin V/PI staining followed by flow cytometry.
  • Kinase Inhibition: ELISA-based assays to measure inhibition of EGFR or VEGFR2 phosphorylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.